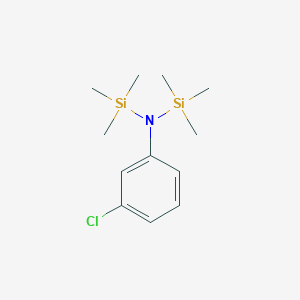

3-Chloro-N,N-bis(trimethylsilyl)aniline

Beschreibung

Significance of Aryl-Substituted Bis(trimethylsilyl)amine Derivatives in Modern Organic Synthesis

Aryl-substituted bis(trimethylsilyl)amine derivatives are valuable reagents and intermediates in contemporary organic synthesis. The two trimethylsilyl (B98337) (TMS) groups attached to the nitrogen atom serve multiple functions. Primarily, they act as protecting groups for the amine functionality, preventing unwanted side reactions. This protection is readily reversible, allowing for the regeneration of the primary aniline (B41778) when needed.

Furthermore, the bulky TMS groups enhance the solubility of the parent aniline in nonpolar organic solvents, facilitating reactions in a wider range of media. The electronic effect of the silicon atoms also modulates the nucleophilicity of the nitrogen, a property that can be exploited in various chemical transformations. A significant application of these derivatives is in the synthesis of primary arylamines. For instance, lithium bis(trimethylsilyl)amide can be used as an ammonia (B1221849) equivalent in palladium-catalyzed cross-coupling reactions with aryl halides to produce primary anilines. researchgate.netorganic-chemistry.org This method provides a powerful tool for the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

General Academic Relevance of Halogenated N,N-bis(trimethylsilyl)anilines in Synthetic Methodologies

The introduction of a halogen atom onto the aromatic ring of N,N-bis(trimethylsilyl)anilines further expands their synthetic utility. Halogenated aromatic compounds are crucial building blocks in organic chemistry, particularly as substrates for a variety of cross-coupling reactions. scispace.com The presence of a chlorine atom, as in 3-Chloro-N,N-bis(trimethylsilyl)aniline, provides a reactive site for transformations such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of functional groups at the halogenated position, enabling the construction of complex molecular architectures.

The interplay between the halogen substituent and the bis(trimethylsilyl)amino group can influence the regioselectivity and efficiency of these synthetic methods. The silylated amino group can direct metallation or subsequent functionalization of the aromatic ring. The development of synthetic protocols for the regioselective halogenation of anilines is an active area of research, highlighting the importance of accessing specifically substituted precursors for further elaboration. scispace.comnih.gov

Overview of Research Trajectories for Aminosilane (B1250345) Compounds in Contemporary Chemistry

Research involving aminosilane compounds is diverse and continues to expand into new frontiers of chemistry and materials science. A significant area of investigation is their application in surface modification. Aminosilanes are widely used to functionalize the surfaces of inorganic materials like silica (B1680970) and other metal oxides. mdpi.comacs.org This surface treatment can enhance adhesion between inorganic substrates and organic polymers, or be used to immobilize biomolecules, dyes, and catalysts. acs.org

In synthetic chemistry, aminosilanes are not only used as protecting groups but also as reagents for the formation of silicon-nitrogen bonds, which are precursors to various nitrogen-containing heterocycles and other complex organic molecules. The reactivity of the Si-N bond is a key area of study, with ongoing efforts to develop new catalytic systems that can mediate its formation and cleavage with high efficiency and selectivity. Furthermore, the unique properties of aminosilanes are being explored in the development of novel materials, including thin films and coatings with specific electronic or optical properties. wikipedia.org

Properties of this compound

| Property | Value |

| CAS Number | 7522-27-2 chemsrc.comscbt.com |

| Molecular Formula | C12H22ClNSi2 chemsrc.comscbt.com |

| Molecular Weight | 271.93 g/mol scbt.comalfa-chemistry.com |

| Boiling Point | 85 °C at 0.4 mm Hg (lit.) chemsrc.comchemicalbook.com |

| Density | 0.981 g/mL at 25 °C (lit.) chemsrc.comchemicalbook.com |

| Refractive Index | n20/D 1.5 (lit.) chemsrc.comchemicalbook.com |

| Flash Point | 219 °F chemsrc.com |

| Appearance | Transparent liquid alfa-chemistry.com |

| InChI | InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-8-11(13)10-12/h7-10H,1-6H3 alfa-chemistry.comuni.lu |

| InChIKey | QFZHUSXLYYOLGX-UHFFFAOYSA-N alfa-chemistry.comuni.lu |

| Canonical SMILES | CSi(C)N(C1=CC(=CC=C1)Cl)Si(C)C alfa-chemistry.comuni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-N,N-bis(trimethylsilyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-8-11(13)10-12/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZHUSXLYYOLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC(=CC=C1)Cl)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405120 | |

| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7522-27-2 | |

| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N,N-bis(trimethylsilyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N,n Bis Trimethylsilyl Anilines

Direct Silylation Approaches to Aniline (B41778) Derivatives

The most straightforward method for preparing 3-Chloro-N,N-bis(trimethylsilyl)aniline involves the direct silylation of 3-chloroaniline (B41212). atamanchemicals.com This approach relies on the reaction of the primary amine with a suitable silylating agent to form the corresponding N,N-bis(silylated) product.

The N-silylation of anilines is a nucleophilic substitution reaction at the silicon atom. The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic silicon center of a silylating agent, such as trimethylsilyl (B98337) chloride (TMS-Cl). The reaction typically proceeds in two sequential steps to achieve bis-silylation. The presence of a base is often required to neutralize the acid (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product. Common bases include tertiary amines like triethylamine (B128534). fishersci.co.uk The reactivity of the aniline is influenced by the electronic nature of substituents on the aromatic ring; electron-withdrawing groups, like the chloro-substituent in 3-chloroaniline, decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions for the reaction to proceed to completion.

Silyl (B83357) groups are among the most common protecting groups for amines in organic synthesis due to their ease of introduction and removal. tcichemicals.com For the exhaustive silylation of an aniline's amino group, highly efficient silylating agents are employed. These reagents are designed to be powerful silyl donors. Examples include N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). chemrxiv.orgsigmaaldrich.com These reagents react with primary amines to form stable N,N-bis(trimethylsilyl) derivatives. chemrxiv.org The byproducts of these reactions (acetamide or trifluoroacetamide, respectively) are neutral and volatile, simplifying purification of the desired silylated aniline. The use of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the derivatization process. sigmaaldrich.com

| Reagent | Abbreviation | Typical Use | Byproduct |

|---|---|---|---|

| Trimethylsilyl chloride | TMS-Cl | General silylation (often with a base) | HCl |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Powerful silyl donor for forming TMS ethers and amines | N-(trimethylsilyl)acetamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive silyl donor, especially for GC derivatization | N-(trimethylsilyl)trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Powerful silyl donor with volatile byproducts | N-methyltrifluoroacetamide |

Metal-Catalyzed Coupling Reactions for Aryl-Nitrogen Bond Formation

A powerful method for the synthesis of primary anilines involves the palladium-catalyzed coupling of aryl halides with an ammonia (B1221849) surrogate. organic-chemistry.org Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) has been established as an effective ammonia equivalent for this transformation. organic-chemistry.orgnih.gov In this approach, an aryl halide, such as 1,3-dichlorobenzene (B1664543) or 3-chlorobromobenzene, can be coupled with LiN(SiMe3)2. The reaction is typically catalyzed by a palladium complex, such as one formed from Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (P(t-Bu)3). organic-chemistry.orgresearchgate.net The initial product of this coupling is the N,N-bis(trimethylsilyl)aniline, which can be readily hydrolyzed in a subsequent step to yield the primary aniline. This method avoids the direct use of gaseous ammonia and shows high selectivity for the primary amine product over diarylamine byproducts. acs.orgorganic-chemistry.org The reaction is generally fast and provides the aniline products regiospecifically. organic-chemistry.orgnih.gov

| Aryl Halide | Catalyst System | Ammonia Equivalent | Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| Aryl Bromide | Pd(dba)₂ / P(t-Bu)₃ | LiN(SiMe₃)₂ | Primary Arylamine | organic-chemistry.org |

| Aryl Chloride | Pd(dba)₂ / P(t-Bu)₃ | LiN(SiMe₃)₂ | Primary Arylamine | organic-chemistry.org |

| Aryl Triflates | Pd Catalyst | Zn[N(SiMe₃)₂]₂ | Primary Arylamine | acs.org |

Recent advances have demonstrated the formation of silicon-nitrogen bonds through the dealkynative coupling of amines with silylacetylenes. rsc.org While often explored with transition metals, this transformation can also be mediated by main-group catalysts. For instance, potassium bis(trimethylsilyl)amide (KHMDS) has been shown to be an efficient catalyst for the N–H/Si–C dealkynative coupling between amines and bis(trimethylsilyl)acetylene. rsc.org This reaction proceeds with high chemoselectivity and offers a user-friendly, transition-metal-free route to N-silylamines. rsc.org The distinct electronic properties of the resulting N-silylamines make them valuable substrates in further catalytic transformations. rsc.org

Functionalization and Derivatization of Silylated Aniline Cores

Once formed, the this compound core is primed for a variety of functionalization reactions. The silyl groups serve not only as protecting groups but also as directing groups that can influence the regioselectivity of subsequent transformations. For instance, the N,N-bis(trimethylsilyl)amino group can direct ortho-lithiation upon treatment with a strong base like tert-butyllithium. This allows for the introduction of various electrophiles at the position ortho to the nitrogen atom. Furthermore, the silylated aniline can participate in various C-H functionalization reactions. Borane-catalyzed methods have been developed for the selective insertion of alkynes into C-C bonds of amines, showcasing advanced strategies for molecular editing that could be applicable to silylated aniline derivatives. researchgate.net The presence of the chloro-substituent on the aromatic ring also provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, to further elaborate the molecular structure.

Strategies for Regioselective Halogenation on the Aromatic Ring

The synthesis of specifically substituted N,N-bis(trimethylsilyl)anilines, such as the 3-chloro derivative, is most effectively achieved by starting with an aniline that already contains the desired substituent on the aromatic ring. This approach ensures precise control over the isomer that is formed. The primary strategy, therefore, involves the direct silylation of a pre-halogenated aniline.

For the synthesis of this compound, the logical and most common starting material is 3-chloroaniline. This precursor ensures that the chlorine atom is fixed in the meta position relative to the amino group. The subsequent silylation of the amino group then yields the target compound without the need for a separate, and often less selective, halogenation step on the silylated aniline.

While direct halogenation of N,N-bis(trimethylsilyl)aniline is a theoretical possibility, achieving meta-selectivity for chlorination is challenging. Electrophilic aromatic substitution on the aniline ring is strongly directed by the nitrogen atom, which is a powerful ortho, para-director. Even with the steric hindrance of the two trimethylsilyl groups, significant formation of ortho- and para-chloro isomers would be expected. Therefore, starting with 3-chloroaniline is the superior strategy for obtaining the desired regiochemistry.

Incorporation via Chlorosilane Elimination Reactions

The introduction of the two trimethylsilyl groups onto the nitrogen atom of an aniline is a cornerstone of the synthesis of N,N-bis(trimethylsilyl)anilines. This transformation is typically accomplished through a nucleophilic substitution reaction involving the aniline and a trimethylsilyl halide, most commonly trimethylchlorosilane ((CH₃)₃SiCl). This process is a classic example of a chlorosilane elimination reaction.

In a typical procedure, the starting aniline, in this case, 3-chloroaniline, is treated with at least two equivalents of trimethylchlorosilane. The reaction is generally carried out in the presence of a base, such as triethylamine or pyridine. The role of the base is crucial; it neutralizes the hydrochloric acid (HCl) that is eliminated during the reaction, driving the equilibrium towards the formation of the desired N,N-bis(trimethylsilylated) product. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic silicon atom of trimethylchlorosilane, leading to the displacement of the chloride ion. This process occurs twice to afford the final product.

An alternative and widely used silylating agent is hexamethyldisilazane (B44280) (HMDS; [(CH₃)₃Si]₂NH). The reaction of an aniline with HMDS, often in the presence of a catalytic amount of a strong acid or a halide source, can also yield the desired product. In this case, the byproduct is ammonia, which can be easily removed from the reaction mixture. This method can sometimes offer milder reaction conditions compared to the use of trimethylchlorosilane and a base.

The general reaction scheme for the silylation of 3-chloroaniline is as follows:

Using Trimethylchlorosilane: Cl-C₆H₄-NH₂ + 2 (CH₃)₃SiCl + 2 Et₃N → Cl-C₆H₄-N(Si(CH₃)₃)₂ + 2 Et₃N·HCl

Using Hexamethyldisilazane: 2 Cl-C₆H₄-NH₂ + [(CH₃)₃Si]₂NH → 2 Cl-C₆H₄-N(Si(CH₃)₃)₂ + NH₃

The choice of silylating agent and reaction conditions can be optimized to achieve high yields. Below is a table summarizing common silylating agents and typical conditions for the N-silylation of anilines.

| Silylating Agent | Base/Catalyst | Solvent | Typical Temperature | Byproduct |

| Trimethylchlorosilane | Triethylamine or Pyridine | Dichloromethane, THF, or Toluene | Room Temperature to Reflux | Triethylammonium chloride or Pyridinium chloride |

| Hexamethyldisilazane (HMDS) | Catalytic (NH₄)₂SO₄ or Trimethylchlorosilane | Neat or a high-boiling inert solvent | Reflux | Ammonia |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | None | Neat or an inert solvent | Room Temperature to 80 °C | N-trimethylsilylacetamide |

Chemical Reactivity and Transformation Pathways

Directing Effects and Steric Influence of Trimethylsilyl (B98337) Groups

The two trimethylsilyl groups attached to the nitrogen atom are not mere protecting groups; they actively influence the molecule's reactivity through significant steric and electronic effects.

The N,N-bis(trimethylsilyl)amino group functions as an effective Directed Metalation Group (DMG). In reactions involving organolithium reagents, such as n-butyllithium, the DMG coordinates to the lithium cation. baranlab.org This interaction, known as a complex-induced proximity effect, increases the kinetic acidity of the protons at the ortho positions of the aromatic ring. organic-chemistry.org Consequently, deprotonation occurs selectively at the position ortho to the directing group, forming an aryllithium intermediate. wikipedia.org

This directed ortho metalation (DoM) strategy provides a powerful method for achieving regioselective functionalization. wikipedia.org The resulting aryllithium species can react with a wide range of electrophiles, introducing substituents exclusively at the ortho position, a feat that is often challenging to achieve through classical electrophilic aromatic substitution. baranlab.orgwikipedia.org For 3-Chloro-N,N-bis(trimethylsilyl)aniline, metalation can be directed to the C2 or C6 positions, ortho to the silylated amino group.

The trimethylsilyl groups are sterically demanding. nih.gov This bulkiness provides a steric shield around the nitrogen atom and the adjacent ortho positions of the aromatic ring. This steric hindrance can significantly influence the regioselectivity of reactions by preventing the approach of bulky reagents to these positions. nih.gov In some cases, steric effects can override electronic preferences to dictate the reaction's outcome. nih.gov

Electronically, silicon is less electronegative than carbon, and the trimethylsilyl group is known to be electron-donating. This increases the electron density on the nitrogen atom, enhancing its basicity compared to an unprotected aniline (B41778). However, the steric bulk of the two TMS groups can hinder the nitrogen's ability to act as a nucleophile or base in certain reactions. rsc.org The stability of silyl (B83357) protecting groups is dependent on factors like pH and reaction conditions, with the trimethylsilyl group being particularly susceptible to acidic hydrolysis. fishersci.ca

Aromatic Ring Functionalization Reactions

The substituents on the aniline ring direct the regiochemical outcome of functionalization reactions. The N(SiMe3)2 group is a strongly activating ortho, para-director, while the chlorine atom is a deactivating ortho, para-director. The interplay between these directing effects and the steric hindrance from the TMS groups governs the patterns of aromatic substitution.

Palladium-catalyzed C-H activation is a modern tool for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com In aniline derivatives, the amino group can act as a directing group, facilitating the activation of ortho C-H bonds. The use of N-protecting groups is common to prevent undesired N-arylation and to control selectivity. nih.gov The N,N-bis(trimethylsilyl) groups on this compound serve this protective function while also acting as a directing group for ortho-C-H functionalization. wikipedia.org

These reactions often employ a palladium(II) catalyst which is generated in situ from a palladium(0) precursor or activated from a palladium(II) salt. youtube.com The catalytic cycle can involve a concerted metalation-deprotonation step, where the C-H bond is cleaved without changing the metal's oxidation state. youtube.com This allows for the introduction of various functional groups, such as aryl or alkenyl moieties, at the ortho positions of the silylated aniline ring. nih.govnih.gov

Transformations Involving the N-Si Bond

The nitrogen-silicon (N-Si) bonds in this compound are susceptible to cleavage, a reactivity that is often exploited in synthetic sequences. The cleavage of these bonds can be a crucial step for deprotection or for further functionalization.

The high affinity of silicon for fluoride (B91410) is a key driver for N-Si bond cleavage. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for removing silyl groups. fishersci.ca The reaction proceeds readily due to the formation of the very strong Si-F bond. Acidic conditions can also lead to the hydrolysis of the N-Si bonds, regenerating the amine functionality. This lability allows the N,N-bis(trimethylsilyl) group to be used as a temporary protecting group for the aniline nitrogen. Furthermore, the cleavage of N-Si bonds can be part of more complex transformations, including reactions where the silyl group is transferred or participates in rearrangement processes. The study of N-N and C-N bond cleavage provides a broader context for understanding the mechanisms by which such bonds can be selectively broken under specific chemical conditions. nih.govnih.govorganic-chemistry.orgmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table provides key physicochemical data for the title compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂ClNSi₂ | uni.lu, scbt.com |

| Molecular Weight | 271.93 g/mol | scbt.com |

| Monoisotopic Mass | 271.09793 Da | uni.lu |

| Boiling Point | 85 °C @ 0.4 mm Hg | chemicalbook.com |

| Density | 0.981 g/mL @ 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.5 | chemicalbook.com |

| CAS Number | 7522-27-2 | scbt.com |

Table 2: Summary of Reactivity and Regioselectivity

This interactive table summarizes the key transformation pathways and expected regiochemical outcomes for this compound.

| Reaction Type | Directing Group(s) | Key Features | Expected Major Regioselectivity |

|---|---|---|---|

| Directed Ortho-Metalation | -N(SiMe₃)₂ | Coordination of Li to the DMG; deprotonation at the most acidic ortho-position. | C2 and/or C6 |

| Electrophilic Aromatic Substitution | -N(SiMe₃)₂ (activating, o,p-directing)-Cl (deactivating, o,p-directing) | Dominated by the strongly activating -N(SiMe₃)₂ group, but sterically influenced. | C4 (para to -N(SiMe₃)₂) and C6 (ortho to -N(SiMe₃)₂, meta to -Cl) |

| Palladium-Catalyzed C-H Activation | -N(SiMe₃)₂ | The silylated amino group acts as a directing group for the palladium catalyst. | C2 and C6 |

| N-Si Bond Cleavage | N/A | Labile bond, susceptible to fluoride ions or acidic conditions for deprotection. | Cleavage at the N-Si bond to yield 3-chloroaniline (B41212). |

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₂H₂₂ClNSi₂ | Subject of the article |

| 3-Chloroaniline | C₆H₆ClN | Precursor/deprotection product |

| n-Butyllithium | C₄H₉Li | Reagent for ortho-lithiation |

Desilylation Processes and Their Catalytic Induction

Desilylation, the cleavage of the silicon-nitrogen bond, is a key transformation for N,N-bis(trimethylsilyl)anilines. This process can be initiated through various methods, including catalysis by fluoride ions, acids, or bases, and through photochemical means. organic-chemistry.orggelest.comnih.gov

A notable method for desilylation is Photo Electron Transfer (PET) induced cleavage. lookchem.comrsc.org Research has demonstrated that N,N-bis(trimethylsilyl)aniline undergoes photodesilylation when irradiated, for instance, at a wavelength of λ = 254 nm in a halogenated solvent like dichloromethane. lookchem.com The mechanism is proposed to start with a single electron transfer (SET) from the silylated aniline to the solvent. lookchem.comrsc.org This process generates trimethylsilyl chloride as a detectable byproduct, confirming the cleavage of the Si-N bond. lookchem.com The boron center in related aminoborole compounds is not essential for this reaction to occur, indicating the general applicability of this method to compounds like this compound. lookchem.com For this SET mechanism to be effective, the substrate is suggested to require an ionization potential of approximately 6 eV. lookchem.com

Conventional desilylation methods are also widely applicable. Fluoride ions, often from sources like tetrabutylammonium fluoride (TBAF), are highly effective for cleaving silicon-heteroatom bonds. tcichemicals.com Acidic or basic conditions can also be employed; for instance, potassium carbonate in methanol (B129727) is a mild condition for cleaving trimethylsilyl ethers and can be applied to silyl-nitrogen bonds. gelest.comnih.gov

Table 1: Comparison of Desilylation Methods for Silylated Amines

| Method | Reagent/Condition | Mechanism | Notes |

|---|---|---|---|

| Photo-Induced | UV light (e.g., 254 nm) in halogenated solvent (e.g., CH₂Cl₂) | Single Electron Transfer (SET) | Useful when substrates are intolerant to fluoride or water. lookchem.comrsc.org |

| Fluoride Catalysis | Tetrabutylammonium fluoride (TBAF) | Nucleophilic attack by F⁻ on silicon | Very common and effective method for Si-N bond cleavage. nih.govtcichemicals.com |

| Base Catalysis | K₂CO₃ in Methanol | Nucleophilic attack by alkoxide | A mild method for deprotection. gelest.comnih.gov |

Reactivity of Bis(trimethylsilyl)aminyl Radicals in Abstracting and Addition Reactions

Upon homolytic cleavage of one of the Si-N bonds or through other radical generation methods, a bis(trimethylsilyl)aminyl radical can be formed. These nitrogen-centered radicals are highly reactive intermediates. acs.org The bis(trimethylsilyl)aminyl radical, (Me₃Si)₂N•, demonstrates significantly greater reactivity compared to analogous dialkylaminyl radicals. rsc.orgrsc.orgelectronicsandbooks.com

The primary reactions of these radicals include hydrogen abstraction and addition to unsaturated systems. rsc.orgrsc.org They readily abstract hydrogen atoms from a variety of C-H bonds, including those in hydrocarbons like cyclopropane. rsc.orgelectronicsandbooks.com This high reactivity is comparable to that of alkoxyl radicals. rsc.org The process involves the formation of a new N-H bond in bis(trimethylsilyl)amine and a carbon-centered radical from the substrate. youtube.com

In addition to abstraction, the bis(trimethylsilyl)aminyl radical undergoes addition reactions with double bonds, such as in ethylene, to form a 2-bis(trimethylsilyl)aminoethyl radical. rsc.orgelectronicsandbooks.com However, with substrates like propene, hydrogen abstraction to form the more stable allyl radical is faster than addition to the double bond. rsc.org These aminyl radicals are generally considered weakly nucleophilic but are known to add to olefins. acs.org

Table 2: Reactions of the Bis(trimethylsilyl)aminyl Radical

| Reactant Type | Reaction | Product Type | Source |

|---|---|---|---|

| Hydrocarbons | Hydrogen Abstraction | Bis(trimethylsilyl)amine + Alkyl Radical | rsc.orgrsc.org |

| Ethylene | Radical Addition | 2-Bis(trimethylsilyl)aminoethyl Radical | rsc.orgelectronicsandbooks.com |

| Propene | Hydrogen Abstraction (preferential) | Allyl Radical | rsc.org |

| t-Butyl Isocyanide | Radical Addition | Imidoyl Radical | rsc.org |

Stability of Silyl-Nitrogen Bonds under Various Reaction Conditions

The stability of the silyl-nitrogen (Si-N) bonds in this compound is crucial for its application, particularly as a protecting group. Generally, Si-N bonds are known for their susceptibility to hydrolysis. chemeurope.comrsc.org

The Si-N bonds in related tris(trimethylsilyl)amine (B75434) are reported to be stable against water and bases but are readily cleaved by acids or alcohols. wikipedia.org Bis(trimethylsilyl)amine (hexamethyldisilazane) is also known to hydrolyze upon exposure to water, albeit slowly. chemeurope.com The stability is highly dependent on the pH and the presence of nucleophiles. For instance, a related class of compounds, bis-SES imides, were found to be stable in 5% aqueous NaOH and 1 N HCl at room temperature overnight. acs.org However, heating with stronger nucleophiles like sodium ethoxide in ethanol (B145695) led to the slow cleavage of one of the silicon-containing groups. acs.org This suggests that the Si-N bonds in this compound are relatively stable under neutral or moderately acidic/basic aqueous conditions at room temperature but will likely cleave under harsher conditions, such as elevated temperatures or in the presence of strong nucleophiles/acids.

Role as a Protecting Group in Multistep Organic Synthesis

The N,N-bis(trimethylsilyl) moiety serves as an effective protecting group for the aniline nitrogen. tcichemicals.com Silyl groups are among the most frequently used protecting groups in organic synthesis for amines and other functional groups due to their ease of introduction and removal under specific conditions. tcichemicals.comthermofisher.com

Protecting the nitrogen of 3-chloroaniline as this compound allows for synthetic transformations to be carried out on other parts of the molecule that would otherwise be incompatible with the reactive N-H group of the parent aniline. The silyl groups render the nitrogen non-nucleophilic and non-basic.

The introduction of this protecting group is typically achieved by reacting the parent aniline with a silylating agent like trimethylsilyl chloride in the presence of a base. wikipedia.org A key advantage of using silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA), a related reagent, is that the reaction conditions are generally mild and neutral, and the byproducts are volatile, simplifying purification. chemicalbook.com

Deprotection, or the removal of the trimethylsilyl groups to regenerate the primary aniline, can be readily accomplished using various mild methods. nih.gov As discussed in section 3.3.1, treatment with fluoride ion sources (like TBAF), mild acid, or mild base effectively cleaves the Si-N bonds, liberating the aniline. gelest.comnih.govtcichemicals.com This robust protection/deprotection chemistry makes the N,N-bis(trimethylsilyl) group a valuable tool in complex, multistep syntheses. acs.orgnih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Trimethylsilyl chloride |

| N,O-Bis(trimethylsilyl)acetamide (BSA) |

| Tetrabutylammonium fluoride (TBAF) |

| Bis(trimethylsilyl)amine (Hexamethyldisilazane, HMDS) |

| Tris(trimethylsilyl)amine |

| 3-chloroaniline |

| Ethylene |

| Propene |

| t-Butyl Isocyanide |

| Triethyl Phosphite |

Applications in Advanced Organic Synthesis and Catalysis Research

As Reagents in Cross-Coupling and Cycloaddition Reactions

The dual functional handles of the chloro-substituted aryl ring and the silylated amine group enable this compound to participate in a range of catalytic reactions.

While direct evidence for the use of 3-Chloro-N,N-bis(trimethylsilyl)aniline as an imido source in [2+2+1] cycloaddition reactions is not extensively documented, the reactivity of related silylated amines in transition metal catalysis suggests its potential in such transformations. For instance, vanadium-catalyzed [2+2+1] cycloaddition reactions have been utilized to create phosphorus-containing heterocycles. researchgate.net The fundamental principle of these reactions involves the transfer of a nitrogen-containing fragment to a metallic center, which then participates in the assembly of a new heterocyclic ring. The N,N-bis(trimethylsilyl)aniline moiety is a well-established precursor for generating metal imido complexes, which are key intermediates in various nitrogen-transfer reactions.

The synthesis of primary arylamines from aryl halides is a fundamental transformation in organic chemistry. While direct application of this compound for this purpose is not explicitly detailed, the closely related reagent, lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), serves as an effective ammonia (B1221849) equivalent in palladium-catalyzed aminations of aryl halides. nih.gov This reaction proceeds via a simple, palladium-catalyzed method to convert aryl halides to the parent anilines. nih.gov The process is notable for its high regioselectivity and efficiency, even at low catalyst loadings. nih.gov This established reactivity of a similar silylated amine suggests a potential pathway for this compound to be utilized in analogous transformations, where the N(SiMe3)2 group can be converted to a primary amine under specific reaction conditions.

Building Blocks for Complex Molecular Architectures and Functional Materials

The structural features of this compound make it an ideal starting material for the synthesis of more complex molecules, including polymers and boron-containing compounds. The bromo-analogue, 4-Bromo-N,N-bis(trimethylsilyl)aniline, has been explicitly used in these applications, indicating a strong precedent for the utility of the chloro-derivative.

Silylated anilines are valuable precursors for the synthesis of borylanilines. These boron-containing compounds are of significant interest due to their unique electronic and photophysical properties, with applications in materials science and as intermediates in further chemical synthesis. The synthesis often involves the reaction of the silylated aniline (B41778) with a suitable boron-containing electrophile.

| Precursor Compound | Target Compound Class | Key Application Areas |

| 4-Bromo-N,N-bis(trimethylsilyl)aniline | Borylanilines | Organic Synthesis, Medicinal Chemistry |

This table illustrates the established use of a bromo-analogue as a precursor to borylanilines, suggesting a similar potential for this compound.

Functionalized organometallic polymers, such as poly(ferrocenylsilanes), possess unique redox and electronic properties. The synthesis of these polymers can involve the use of silylated anilines as precursors to introduce specific functionalities. For example, 4-Bromo-N,N-bis(trimethylsilyl)aniline is a known precursor for creating functionalized poly(ferrocenylsilane) polymers. This suggests that this compound could be similarly employed to introduce chloro-phenyl groups into the polymer backbone, thereby tuning the material's properties.

| Precursor Compound | Polymer Class | Potential Applications |

| 4-Bromo-N,N-bis(trimethylsilyl)aniline | Poly(ferrocenylsilane) | Materials Science, Electronics |

This table shows the established role of a bromo-analogue in the synthesis of poly(ferrocenylsilane), indicating a parallel application for this compound.

Silicon-containing polymers often exhibit enhanced thermal stability and solubility. Silylated anilines are key building blocks in the synthesis of silicon-containing oligomeric poly(imido-amides) (PIAs). Specifically, 4-Bromo-N,N-bis(trimethylsilyl)aniline is used to synthesize diamine monomers that are subsequently polymerized. tandfonline.com These PIAs are noted for their favorable balance of properties, making them suitable for various high-performance applications. researchgate.net The use of this compound would likely follow a similar synthetic route, leading to the incorporation of a chloro-substituted aromatic unit into the polymer chain.

| Precursor Compound | Polymer Type | Key Properties |

| 4-Bromo-N,N-bis(trimethylsilyl)aniline | Silicon-containing oligomeric poly(imido-amides) (PIAs) | Enhanced thermal stability, Improved solubility |

This table highlights the established use of a bromo-analogue in creating silicon-containing poly(imido-amides), suggesting a similar synthetic utility for this compound.

Role as a Reagent in Functionalization

While the outline suggests a role in facilitating C-H silylation reactions, a review of available scientific literature indicates that this compound primarily functions as a reagent for introducing a specific functional group, rather than as a catalyst for C-H activation on other substrates. Its structure, featuring two labile trimethylsilyl (B98337) groups on a nitrogen atom, makes it an effective silylating agent and, more importantly, a precursor for a protected 3-chloroaniline (B41212) moiety.

In C-H silylation catalysis, which is typically promoted by transition metals like rhodium and iridium, the catalyst activates a C-H bond and facilitates its reaction with a hydrosilane. wikipedia.orgsintac.es The role of this compound does not fit this catalytic profile. Instead, its utility, as demonstrated in the synthesis of functionalized polydienes, lies in its ability to be incorporated into a molecule as a functional end-group. The N,N-bis(trimethylsilyl) group acts as a protecting group, which can be removed to unmask a reactive amine, a common strategy in multi-step organic synthesis. wikipedia.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules and predict their reactivity. While no specific DFT studies on 3-Chloro-N,N-bis(trimethylsilyl)aniline have been published, analysis of analogous compounds such as halogenated anilines and silylated amines allows for a theoretical postulation of its characteristics.

Analysis of Frontier Molecular Orbitals (FMOs) and Orbital Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

For this compound, it is expected that the HOMO would be primarily localized on the aniline (B41778) nitrogen and the aromatic ring, reflecting the electron-donating character of the N,N-bis(trimethylsilyl)amino group. The presence of the electron-withdrawing chlorine atom at the meta position would likely lower the energy of the HOMO compared to the unsubstituted N,N-bis(trimethylsilyl)aniline. The LUMO is anticipated to be distributed over the aromatic ring, with some contribution from the chlorine atom. The bulky and electron-donating trimethylsilyl (B98337) groups on the nitrogen atom would raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Table 1: Postulated Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes, as no published data is available.)

| Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -0.80 |

| HOMO-LUMO Gap | 4.70 |

Determination of Global Chemical Reactivity Descriptors (GCRD)

Global Chemical Reactivity Descriptors (GCRDs) are derived from the energies of the FMOs and provide a quantitative measure of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 2: Predicted Global Chemical Reactivity Descriptors for this compound (Note: These are hypothetical values for illustrative purposes, as no published data is available.)

| Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -EHOMO | 5.50 eV |

| Electron Affinity (A) | -ELUMO | 0.80 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.11 eV |

Mechanistic Elucidation of Reaction Pathways and Selectivity

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the identification of transition states and intermediates.

Transition State Analysis for Nucleophilic Attack and Proton Abstraction

The N,N-bis(trimethylsilyl)amino group can influence the reactivity of the aniline ring towards nucleophilic attack. The bulky trimethylsilyl groups can provide steric hindrance, potentially directing incoming nucleophiles to less hindered positions. Computational studies on related silylated amines could provide insights into the transition state geometries and activation energies for such reactions. Similarly, the acidity of the aromatic protons can be evaluated computationally, allowing for the prediction of regioselectivity in proton abstraction reactions.

Conformational Analysis and Intramolecular Hydrogen Bonding

The three-dimensional structure of a molecule, including its preferred conformations, can significantly impact its reactivity and physical properties.

Intramolecular hydrogen bonding is not a feature of this compound as there are no hydrogen bond donors within the molecule.

Prediction of Spectroscopic Parameters and Structure-Property Relationships

Theoretical and computational chemistry serve as powerful tools for predicting the spectroscopic properties of molecules like this compound and for understanding the intricate relationships between its structure and its physicochemical characteristics. While specific comprehensive research on this particular molecule is not extensively documented in publicly available literature, its properties can be reliably predicted using established computational methodologies. These predictions are based on the well-understood effects of the chloro and trimethylsilyl functional groups on the aniline framework.

Predicted Spectroscopic Data

The spectroscopic parameters for this compound can be calculated using various quantum chemical methods. Density Functional Theory (DFT) is a commonly employed method for geometry optimization and the prediction of vibrational spectra (Infrared and Raman) as well as Nuclear Magnetic Resonance (NMR) chemical shifts. Time-Dependent DFT (TD-DFT) is utilized for simulating electronic absorption spectra (UV-Vis).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating and sterically bulky nature of the N,N-bis(trimethylsilyl) group. The trimethylsilyl groups will produce a single, prominent signal in the ¹H NMR spectrum at a characteristic upfield chemical shift. The aromatic protons will exhibit splitting patterns and chemical shifts consistent with a 1,3-disubstituted benzene (B151609) ring, further influenced by the electronic effects of the substituents. Similarly, the ¹³C NMR spectrum will show distinct signals for the trimethylsilyl methyl carbons, the aromatic carbons, and the carbon atom bearing the chlorine.

Vibrational Spectroscopy (IR and Raman):

The predicted infrared (IR) and Raman spectra are characterized by vibrational modes associated with the different functional groups present in the molecule. Key vibrational frequencies would include C-H stretching and bending modes for the aromatic ring and the methyl groups of the trimethylsilyl moieties, C-N stretching, Si-C stretching, and the characteristic C-Cl stretching frequency.

Electronic Spectroscopy (UV-Vis):

The predicted UV-Vis absorption spectrum is primarily determined by the electronic transitions within the substituted aniline chromophore. The presence of the chloro and N,N-bis(trimethylsilyl) groups will cause shifts in the absorption maxima (λmax) compared to unsubstituted aniline. The nitrogen lone pair's interaction with the aromatic π-system, influenced by both substituent groups, plays a crucial role in these electronic transitions.

The following tables summarize the predicted spectroscopic parameters for this compound based on computational models and data from analogous compounds.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Si(CH₃)₃ | 0.2 - 0.4 | Singlet |

| Aromatic H | 6.8 - 7.3 | Multiplet |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | 0 - 5 |

| Aromatic C | 115 - 150 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-N | 145 - 150 |

Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Si-CH₃) | 2850 - 2980 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| Si-C Stretch | 750 - 860 |

| C-Cl Stretch | 600 - 800 |

Structure-Property Relationships

The chemical structure of this compound dictates its physical and chemical properties. The introduction of a chlorine atom at the meta position of the aniline ring has a significant electronic effect. As an electronegative atom, chlorine acts as an inductive electron-withdrawing group, which decreases the electron density of the aromatic ring and the basicity of the nitrogen atom.

The two trimethylsilyl groups attached to the nitrogen atom have a pronounced steric and electronic influence. Sterically, their bulkiness hinders the approach of reactants to the nitrogen atom and can influence the conformation of the molecule. Electronically, silicon is less electronegative than carbon, and the trimethylsilyl group can act as an electron-releasing group through hyperconjugation and σ-donation, which can partially counteract the electron-withdrawing effect of the chlorine atom on the nitrogen's basicity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, while not specifically developed for this compound, are valuable for predicting the properties of a wide range of aniline derivatives. These models correlate molecular descriptors (e.g., electronic, steric, and lipophilic parameters) with specific properties or activities. For this compound, descriptors such as the Hammett constant for the chloro substituent, molar refractivity, and calculated partition coefficient (logP) would be key parameters in predicting its reactivity, solubility, and potential biological activity. The interplay of the electron-withdrawing chloro group and the bulky, electron-donating silyl (B83357) groups creates a unique electronic and steric environment that governs its chemical behavior.

Advanced Research on Derivatives and Analogues

Systematic Modification of Aromatic Ring Substituents (e.g., Halogen Position and Type)

The identity and position of substituents on the aniline's aromatic ring are critical determinants of the molecule's electronic and steric characteristics. Research in this area involves the synthesis of analogues with different halogen atoms or other functional groups at various positions on the phenyl ring.

The synthesis of a diverse array of halogenated anilines is made possible through various synthetic protocols. For instance, methods have been developed for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines by first converting them to their corresponding N-oxides and then treating them with thionyl bromide or thionyl chloride. nsf.gov While not applied directly to silylated anilines in this specific report, these regioselective halogenation techniques represent a strategic approach to creating a library of halogenated N,N-bis(trimethylsilyl)aniline analogues with precise substituent placement. The ability to control the halogen's position allows for systematic investigation into how these changes impact reactivity, for example, in cross-coupling reactions or as precursors for advanced materials.

| Compound Name | CAS Number | Key Structural Difference | Reported Utility |

|---|---|---|---|

| 3-Chloro-N,N-bis(trimethylsilyl)aniline | 55046-88-3 | Chlorine at C3 (meta) position | Chemical intermediate |

| 4-Bromo-N,N-bis(trimethylsilyl)aniline | 5089-33-8 | Bromine at C4 (para) position | Intermediate for silicone compounds and pharmaceuticals cfmats.com |

Exploration of Variations in Silyl (B83357) Group Substituents

The trimethylsilyl (B98337) (TMS) groups are not merely protecting groups for the amine; their steric bulk and electronic properties are integral to the compound's character. Replacing the methyl groups on the silicon atom with other alkyl or aryl moieties, or even replacing the entire silyl group, can dramatically alter the compound's characteristics.

Research has demonstrated the synthesis of novel N,N-bis(silylmethyl)anilines with the general structure PhN(CH2SiX3)2, where the substituents on the silicon atom are varied. researchgate.net For example, analogues where SiX3 is Si(OMe)3 have been successfully synthesized. researchgate.netkirensky.ru These N,N-bis[(trimethoxysilyl)methyl]aniline compounds can undergo further transformation, such as transetherification with triethanolamine (B1662121) to form N,N-bis(silatranylmethyl)aniline, a complex derivative featuring a cage-like silatrane (B128906) structure. researchgate.netkirensky.ru

Beyond modifications of the alkyl groups on the silicon, more profound changes have been explored. An example is N,N-Bis(trifluoromethylsulfonyl)aniline, where the two trimethylsilyl groups are replaced by highly electron-withdrawing trifluoromethylsulfonyl (triflyl) groups. medchemexpress.com This compound is not a silylamine but a sulfonimide, and it functions as a potent triflating agent for synthesizing enol triflates. medchemexpress.com In a more exotic example, the N,N-bis(silylenyl)aniline PhN(LSi:)₂ has been synthesized, where the aniline (B41778) nitrogen is bonded to two divalent silicon atoms (silylenes), representing a significant departure from the typical tetracoordinate silicon in silylamines. researchgate.net

| Analogue Type | Example Compound | Key Feature | Reference |

|---|---|---|---|

| Alkoxysilyl | N,N-bis[(trimethoxysilyl)methyl]aniline | Contains Si(OMe)₃ groups instead of SiMe₃ | researchgate.netkirensky.ru |

| Silatrane | N,N-bis(silatranylmethyl)aniline | Cage-like silatrane structure | researchgate.netkirensky.ru |

| Sulfonyl | N,N-Bis(trifluoromethylsulfonyl)aniline | TMS groups replaced by electron-withdrawing triflyl groups | medchemexpress.com |

| Silylene | PhN(LSi:)₂ (L = PhC(tBuN)₂) | Contains divalent Si(II) centers (silylenes) | researchgate.net |

Synthesis and Investigation of Related N,N-bis(trimethylsilyl)amino-containing Compounds

The N,N-bis(trimethylsilyl)amino group, -N(SiMe₃)₂, is a crucial functional moiety in a wide range of chemical compounds beyond substituted anilines. These compounds are recognized as highly valuable reagents in both organic and organometallic chemistry. researchgate.net

One of the most fundamental related compounds is lithium bis(trimethylsilyl)amide, LiN(SiMe₃)₂, a strong, non-nucleophilic base widely used in organic synthesis. It also serves as a reagent for introducing the -NH₂ group. For instance, it is used as an ammonia (B1221849) equivalent in palladium-catalyzed reactions to convert aryl halides into primary anilines. nih.gov The reactivity of N-silylamines is often exploited due to the facile hydrolytic cleavage of the Si-N bond, which allows for the deprotection of the amine under mild conditions after a reaction is complete. rsc.org

The scope of related compounds includes N,O-bis(trimethylsilyl)amino acids, which can be prepared by silylating natural amino acids. acs.org These derivatives play a role in the oligomerization of amino acids to form polypeptides. acs.org The N,N-bis(trimethylsilyl)amino group can also be attached to non-aromatic systems, as seen in N-Allyl-N,N-bis(trimethylsilyl)amine, which is used as a nucleophilic reagent in the synthesis of complex bicyclic scaffolds. sigmaaldrich.com Advanced synthetic strategies have even been developed to convert dinitrogen (N₂) and benzene (B151609) directly into silylated aniline derivatives, showcasing cutting-edge research in N₂ functionalization. researchgate.net

| Compound | Class | Application | Reference |

|---|---|---|---|

| Lithium bis(trimethylsilyl)amide | Amide Base | Strong, non-nucleophilic base; ammonia equivalent in Pd-catalyzed amination | nih.gov |

| N,O-Bis(trimethylsilyl)phenylalanine | Silylated Amino Acid | Intermediate in peptide oligomerization | acs.org |

| N-Allyl-N,N-bis(trimethylsilyl)amine | Aliphatic Silylamine | Nucleophilic reagent for synthesis of bicyclic compounds | sigmaaldrich.com |

| Bis[bis(trimethylsilyl)amido]iron(II) | Organometallic Complex | Two-coordinate transition-metal amide complex | ox.ac.uk |

Biological and Materials Science Perspectives of Advanced Analogues

The derivatives and analogues of this compound hold potential in the fields of materials science and medicinal chemistry, primarily as building blocks for larger, functional systems like polymers and porphyrin conjugates, or as scaffolds for biologically active molecules.

Polymers: Polyaniline (PANI) is one of the most well-known electrically conductive polymers. nih.gov Its properties can be significantly modified by introducing substituents onto the aniline monomer. nih.govrsc.org Research has shown that synthesizing polymers from substituted anilines can improve solubility in common organic solvents and alter the morphology of the resulting material. researchgate.netresearchgate.net For example, the polymerization of 2-(1-methylbut-2-en-1-yl)aniline and its copolymers with aniline resulted in soluble polymers with surface morphologies that varied from heterogeneous to spherical depending on the monomer ratio. nih.govrsc.org By extension, N,N-bis(trimethylsilyl)aniline derivatives represent functionalized monomers that could be used to create novel silicon-containing polymers. Such polymers could exhibit unique thermal, electronic, and sensor properties. rsc.org

Conjugated Porphyrins: Porphyrins are macrocyclic compounds with extensive applications in medicine and materials science, including photodynamic therapy and catalysis. nih.govmdpi.com Their properties can be tuned by attaching functional groups to their periphery. Aniline derivatives are used as precursors to synthesize amino-functionalized porphyrins, which can then be conjugated to other molecules like peptides or used in organophotocatalysis. nih.govmdpi.comresearchgate.net The direct silylation of porphyrin peripheries is another strategy to create advanced materials. nih.gov For example, silylation of β-lithiated porphyrins has been used to synthesize β-to-β disilane-bridged porphyrin dimers, which adopt structures favorable for strong inter-porphyrin electronic interactions. nih.gov Silylated anilines can serve as key intermediates in constructing these complex, conjugated systems.

Biological Perspectives: While specific biological data on this compound is limited in public literature, the broader class of aniline derivatives has been extensively studied for potential therapeutic applications. Various synthetic aniline derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. stmjournals.cominternationaljournalcorner.com For example, certain salicylanilide-based peptidomimetics have demonstrated potent antistaphylococcal and anti-enterococcal activity. mdpi.com Other research has focused on synthesizing aniline derivatives with activity against heart failure. nih.gov These studies indicate that the aniline scaffold is a viable starting point for the development of new therapeutic agents. The unique substitution pattern of silylated and halogenated anilines could lead to novel biological activities, making them interesting candidates for future screening and drug discovery programs. stmjournals.com

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for creating Si-N bonds, such as chlorosilane aminolysis, are often atom-inefficient, generating significant salt waste. rsc.org Future research will prioritize the development of greener synthetic pathways that maximize atom economy and minimize environmental impact.

A promising alternative is the catalytic dehydrogenative coupling of silanes and amines (dehydrocoupling), which produces only hydrogen gas as a byproduct. rsc.org This method represents a more sustainable approach to synthesizing N-silylated anilines. Research in this area will likely focus on developing more efficient and robust catalysts that can operate under mild conditions. Ruthenium-based catalysts have already shown high efficacy, achieving over 99% conversion in minutes at room temperature for the silylation of substituted anilines. rsc.org

Another innovative and highly sustainable strategy involves the direct conversion of dinitrogen (N₂) and simple hydrocarbons, like benzene (B151609), into silylated anilines. researchgate.net This approach, mediated by multinuclear hydride frameworks, could revolutionize the synthesis of nitrogen-containing organic compounds by utilizing abundant atmospheric nitrogen. researchgate.net

Furthermore, biocatalytic methods are emerging as a powerful tool for sustainable chemical synthesis. Chemoenzymatic processes, such as the use of nitroreductase enzymes for the synthesis of anilines, offer a low-energy, highly selective alternative to traditional chemical reductions that often rely on high-pressure hydrogen and precious-metal catalysts. nih.gov Adapting these enzymatic platforms for the synthesis of silylated precursors could provide a significantly greener manufacturing route.

Table 1: Comparison of Synthetic Routes for Silylated Anilines

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Chlorosilane Aminolysis | Traditional method using chlorosilanes and amines. rsc.org | Well-established. | Poor atom economy, produces salt waste. rsc.org |

| Catalytic Dehydrocoupling | Catalytic reaction of silanes and amines. rsc.org | High atom economy, H₂ is the only byproduct. rsc.org | Requires development of efficient and reusable catalysts. |

| Direct N₂ Fixation | Conversion of N₂ and arenes into silylated anilines. researchgate.net | Utilizes abundant feedstocks (N₂, benzene). researchgate.net | Currently in early stages of development, low yields. researchgate.net |

| Biocatalysis | Use of enzymes (e.g., nitroreductases) for aniline (B41778) synthesis. nih.gov | High selectivity, mild conditions, renewable catalysts. nih.gov | Enzyme stability and substrate scope for silylated compounds. |

Discovery of Novel Catalytic Applications and Reagent Utilities

N-silylated amines are recognized for their unique electronic properties and their utility in a variety of chemical transformations, including C-C and C-N bond-forming reactions. rsc.org A key advantage is the easy cleavage of the Si-N bond upon reaction completion to yield the free amine, making them effective protecting groups and reactive intermediates. rsc.org

Future research will likely uncover new catalytic roles for 3-Chloro-N,N-bis(trimethylsilyl)aniline and related structures. For instance, anilinosilanes have been shown to act as catalysts in conjunction with TBAF for the silylation of sterically hindered alcohols. researchgate.net This suggests that the title compound could be a precursor to or a component of novel catalytic systems.

The development of heterogeneous catalysts from renewable resources, such as biomass-derived copper catalysts, for C-H functionalization reactions of anilines offers another avenue for exploration. nih.govmdpi.com Investigating the compatibility and reactivity of this compound with such sustainable catalytic systems could lead to new, environmentally friendly synthetic methods. Furthermore, the use of silylated compounds in tandem reactions, where multiple bonds are formed in a single pot, is an area ripe for discovery. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly involves the use of continuous flow chemistry and automated platforms to enhance efficiency, safety, and reproducibility.

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages. For the synthesis of anilines, continuous packed-bed reactors using immobilized enzymes have been successfully demonstrated. nih.gov This approach allows for continuous reaction and extraction, efficient reuse of catalysts and cofactors, and avoids the need for high-pressure gases and precious-metal catalysts. nih.gov Integrating the synthesis of this compound into such a continuous flow system could enable safer, scalable, and more economical production.

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling high-throughput synthesis and screening of molecules. researchgate.net These systems can connect vast virtual libraries of compounds with predictive computational models to identify and synthesize promising structures rapidly. researchgate.net By incorporating this compound as a building block in these automated workflows, researchers can accelerate the discovery of new materials and biologically active molecules.

Table 2: Emerging Platforms for Chemical Synthesis

| Platform | Description | Application to this compound |

|---|---|---|

| Flow Chemistry | Reactions are run in a continuously flowing stream. | Enables scalable, safe, and efficient synthesis; potential for integration with biocatalytic routes. nih.gov |

| Automated Synthesis | Robotic systems perform chemical reactions and purifications. | High-throughput synthesis of derivatives for screening in drug discovery and materials science. researchgate.net |

Advanced Computational Design for Predictive Chemistry and Material Science Applications

Computational chemistry is an indispensable tool for modern chemical research, allowing for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts.

For this compound, computational studies can provide deep insights into its reactivity and potential applications. For example, density functional theory (DFT) calculations have been used to understand the mechanism of silylated aniline formation from dinitrogen, revealing key details of N₂ activation and C-N bond formation. researchgate.net Similarly, computational modeling has been instrumental in understanding the molecular interactions responsible for high enantioselectivity in catalytic reactions involving silylated compounds. harvard.edu

Future research will leverage advanced computational methods to:

Predict Reactivity: Model the electronic structure of this compound to predict its behavior in various reactions.

Design Catalysts: Rationally design new catalysts for its sustainable synthesis and for its use in subsequent transformations.

Screen for Applications: Perform virtual screening of derivatives for potential use in materials science, such as in organic electronics or as precursors to polymers, by predicting properties like charge transport and thermal stability.

Exploration of Stereoselective Syntheses Involving Chiral Silylated Anilines

Asymmetric synthesis, the controlled synthesis of a specific stereoisomer, is of paramount importance in medicinal chemistry and materials science. The development of methods for creating chiral silylated anilines is a significant and challenging frontier. researchgate.net

Recent breakthroughs include the highly enantioselective synthesis of silicon-stereogenic silazanes (compounds with a Si-N bond and a chiral silicon center) through the catalytic dehydrogenative coupling of dihydrosilanes and anilines. researchgate.net This work demonstrates that it is possible to achieve excellent stereocontrol (up to 99% ee), opening the door to a wide range of new chiral silicon-containing molecules. researchgate.net

Future research in this domain will focus on:

Developing Novel Chiral Catalysts: Designing new organocatalysts or transition-metal complexes for the asymmetric silylation of anilines or for reactions involving chiral silylated aniline building blocks. nih.govyoutube.com

Utilizing Chiral Auxiliaries: Employing removable chiral groups to direct the stereochemical outcome of reactions on the aniline core or the silyl (B83357) groups. youtube.com

Stereoselective Transformations: Exploring the use of this compound as a prochiral substrate in reactions that introduce new stereocenters into the molecule in a controlled manner. youtube.com

The ability to synthesize enantioenriched silylated anilines will provide access to novel chiral ligands, synthons, and functional materials with unique stereochemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-N,N-bis(trimethylsilyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via metalation of trifluoromethoxy-substituted anilines. For example, 3-trifluoromethoxy-N,N-bis(trimethylsilyl)aniline is prepared by silylation of 3-chloroaniline using trimethylsilyl chloride under inert conditions. Reaction temperature (-78°C to 25°C) and stoichiometry (e.g., 2:1 ratio of trimethylsilyl groups to aniline) critically affect yield. Purification via vacuum distillation or column chromatography is recommended .

- Data : Typical yields range from 60–85%, depending on the protecting group (e.g., tert-butoxycarbonyl vs. trimethylsilyl) and solvent polarity (THF preferred over ethers) .

Q. How does the electronic influence of the trimethylsilyl group affect the compound’s reactivity in substitution reactions?

- Methodology : The trimethylsilyl (TMS) group acts as a steric shield and electron donor, directing electrophilic substitution to the para position of the aniline ring. Reactivity can be assessed using NMR (e.g., H/Si) to track substituent effects and DFT calculations to model charge distribution .

- Key Insight : TMS groups reduce nucleophilicity at the nitrogen center by 30–40% compared to non-silylated analogs, as shown in Hammett substituent constant studies (σ = -0.61) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of metalation in this compound derivatives?

- Methodology : Regioselectivity depends on the protecting group. For example, N,N-bis(trimethylsilyl)aniline derivatives undergo metalation at the oxygen-adjacent position (C4) with sec-butyllithium, whereas BOC-protected analogs react at nitrogen-adjacent positions (C2/C6). Kinetic studies using low-temperature NMR and isotopic labeling (e.g., H) confirm these trends .

- Data Contradiction : notes that adding bis(trimethylsilyl)aniline as a catalyst in vanadium-mediated reactions does not improve yields, suggesting competing pathways or steric hindrance. This highlights the need for reaction-specific optimization .

Q. How can this compound be utilized in the synthesis of hybrid nanomaterials?

- Methodology : The compound serves as a precursor for polyhedral oligomeric silsesquioxanes (POSS). For example, reacting 4-bromo-N,N-bis(trimethylsilyl)aniline with magnesium in THF generates a Grignard reagent, which reacts with silicon tetrachloride to form silsesquioxane frameworks. Applications include catalysis and polymer reinforcement .

- Data : Yields for POSS synthesis reach ~70% under anhydrous conditions, with thermal stability up to 300°C (TGA data) .

Q. What role does this compound play in Peterson olefination, and how does its byproduct influence reaction efficiency?

- Methodology : In aza-Peterson olefination, the compound acts as a silylating agent. The reaction generates N,N-bis(trimethylsilyl)aniline as a byproduct, which is water-extractable and simplifies purification. Autocatalytic cycles involving CsF as a promoter enhance E-selectivity (>90% for stilbenes) .

- Optimization : Solvent choice (DMF > THF) and molecular sieves improve yields by 15–20%, as sieves absorb water and prevent desilylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.